Cas no 129332-29-2 (tert-Butyl Fluvastatin)

tert-Butyl Fluvastatin structure
tert-Butyl Fluvastatin structure
Product Name:tert-Butyl Fluvastatin
Número CAS:129332-29-2
MF:C28H34FNO4
Megavatios:467.572271823883
CID:63990
PubChem ID:20730394
Update Time:2025-04-18

tert-Butyl Fluvastatin Propiedades químicas y físicas

Nombre e identificación

    • t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate
    • tert-Butyl (E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate
    • Fluvastatin sodium intermediate F4
    • t-Butyl(E)-3,5-dihydroxy-7-[3-(4-fluorophenyl)-1-methylethyl-indol-2-yl]-6-heptenoate
    • tert-Butyl Fluvastatin
    • tert-butyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
    • tert-butyl (6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
    • tert-Butyl(R*,S*-(E))-(±)-7-[3-(4-fluorophenyl)-1-(-1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoa
    • tert-Butyl (3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate
    • 6-Heptenoicacid, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,1,1-dimethylethyl ester, [R*,S*-(E)]-(?à)-
    • 6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,1,1-dimethylethyl ester, [R*,S*-(E)]-
    • tert-Butyl (E)-3,5-d
    • Fluvastatin Related CoMpound B
    • t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-
    • (6E)-7-{3-[1-(4-fluorophenyl)propan-2-yl]-1H-indol-2-yl}-3,5-dihydroxy-8,8-diMethylnon-6-enoate
    • tert-Butyl(R*,S*-(E))-(±)-7-[3-(4-fluorophenyl)-1-(-1-Methylethyl) -1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
    • 129332-29-2
    • 6-Heptenoic acid,7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-,1,1-dimethylethyl ester, (3R,5S,6E)-
    • (3S,5S,6E)-O-tert-Butyl Fluvastatin
    • Fluvastatin tert-Butyl Ester
    • 1,1-Dimethylethyl (3RS,5SR,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate (Fluvastatin tert-Butyl Ester)
    • (3S,5R,E)-tert-Butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate
    • BCP14255
    • SCHEMBL557746
    • 7-[3-(4-fluorophenyl)-1-propan-2-yl-2-indolyl]-3,5-dihydroxy-6-heptenoic acid tert-butyl ester
    • AKOS015897007
    • tert-Butyl (E)-3,5-Dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethylindol-2'-yl)hept-6-enoate
    • AC-6853
    • tert-butyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
    • 7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid 1,1-dimethylethyl ester
    • SCHEMBL557747
    • Renchi: 1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+
    • Clave inchi: USGKHYXJISAYPE-CCEZHUSRSA-N
    • Sonrisas: FC1C=CC(=CC=1)C1C2C=CC=CC=2N(C=1/C=C/C(CC(CC(=O)OC(C)(C)C)O)O)C(C)C

Atributos calculados

  • Calidad precisa: 467.247
  • Masa isotópica única: 467.247
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 34
  • Cuenta de enlace giratorio: 10
  • Complejidad: 682
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 2
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 71.7A^2
  • Xlogp3: 4.8

Propiedades experimentales

  • Denso: 1.139
  • Punto de fusión: 138-143oC
  • Punto de ebullición: 642.264 °C at 760 mmHg
  • Punto de inflamación: 642.264 °C at 760 mmHg
  • índice de refracción: 1.552
  • Disolución: Chloroform (Slightly), Ethyl Acetate (Slightly)
  • PSA: 71.69000
  • Logp: 5.88520

tert-Butyl Fluvastatin Información de Seguridad

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